3-(3,5-Dimethylphenyl)oxolan-3-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dimethylphenyl)oxolan-3-ol typically involves the cyclization of appropriate precursors. One common method is the cyclization of 3,5-dimethylphenyl-2-hydroxyethylamine under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as hydrochloric acid, at elevated temperatures.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar cyclization reactions. The process may involve continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 3-(3,5-Dimethylphenyl)oxolan-3-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Substitution reactions can be carried out using nucleophiles such as halides or alkylating agents.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically result in the formation of alcohols or amines.
Substitution: Substitution reactions can produce various substituted oxolans or other derivatives.
Scientific Research Applications
3-(3,5-Dimethylphenyl)oxolan-3-ol has found applications in several scientific fields:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It has been studied for its potential biological activity, including its role as a ligand for certain receptors.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of various diseases.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(3,5-Dimethylphenyl)oxolan-3-ol exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the activation or inhibition of certain pathways. The exact mechanism can vary depending on the biological system and the specific application.
Comparison with Similar Compounds
3-(3,5-Dimethylphenyl)oxolan-3-ol is structurally similar to other oxolans and phenyl-containing compounds. Some similar compounds include:
3-(4-Methylphenyl)oxolan-3-ol
3-(2,6-Dimethylphenyl)oxolan-3-ol
3-(3,4-Dimethylphenyl)oxolan-3-ol
These compounds share the oxolan ring structure but differ in the position and number of methyl groups on the phenyl ring. The unique arrangement of substituents in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)oxolan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9-5-10(2)7-11(6-9)12(13)3-4-14-8-12/h5-7,13H,3-4,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXKMELICNPJTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2(CCOC2)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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